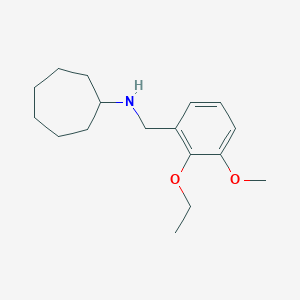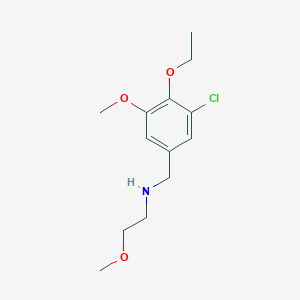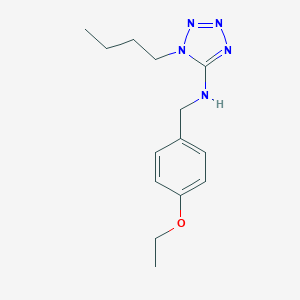![molecular formula C12H17NO2 B503762 N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine CAS No. 880812-90-8](/img/structure/B503762.png)
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a 2,4-dimethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine typically involves the reaction of 2,4-dimethoxybenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Applications De Recherche Scientifique
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine: Similar structure but with different substitution pattern on the aromatic ring.
N-Cyclopropyl-2,4-dimethoxybenzenemethanamine: Another name for the same compound.
Uniqueness
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-3-9(12(7-11)15-2)8-13-10-4-5-10/h3,6-7,10,13H,4-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUFIKVIDUKIGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503680.png)

![2-(2-Chloro-6-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B503682.png)
![N-[2-(benzyloxy)-5-chlorobenzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B503683.png)
![1-(1,3-benzodioxol-5-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B503684.png)
![N-tert-butyl-2-{2-methoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B503691.png)
![2-(2-bromo-6-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B503692.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B503693.png)
![1-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B503696.png)
![N-[(2,3-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine](/img/structure/B503698.png)




